molecular formula C39H26ClN3 B15045033 2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine

2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine

Cat. No.: B15045033
M. Wt: 572.1 g/mol
InChI Key: MKNGQVNVYAIGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms This particular compound is notable for its unique structure, which includes two diphenylphenyl groups and a chlorine atom attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of intermediate compounds, which are then subjected to cyclization to form the triazine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-diphenyl-1,3,5-triazine: Lacks the additional diphenylphenyl groups.

    4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine: Does not have the chlorine atom.

    2,4,6-tris(3,5-diphenylphenyl)-1,3,5-triazine: Contains an additional diphenylphenyl group.

Uniqueness

2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C39H26ClN3

Molecular Weight

572.1 g/mol

IUPAC Name

2-chloro-4,6-bis(3,5-diphenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C39H26ClN3/c40-39-42-37(35-23-31(27-13-5-1-6-14-27)21-32(24-35)28-15-7-2-8-16-28)41-38(43-39)36-25-33(29-17-9-3-10-18-29)22-34(26-36)30-19-11-4-12-20-30/h1-26H

InChI Key

MKNGQVNVYAIGHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)Cl)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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